![molecular formula C15H10F2O4 B6408865 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261993-67-2](/img/structure/B6408865.png)
4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%
Overview
Description
4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% (4F3MCPBA), is an organic compound with a wide range of applications in scientific research. It is a fluorescent and photosensitive compound with a high potential for use in biochemical, physiological, and medical research.
Scientific Research Applications
4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a fluorescent and photosensitive compound in biochemical and physiological research, as well as medical research. For example, it has been used in the development of biosensors, which can detect and measure the concentration of various molecules in biological samples. Additionally, it has been used in the study of the mechanisms of action of various drugs, as well as the study of the effects of various drugs on the body. Furthermore, it has been used in the development of new drugs and drug delivery systems.
Mechanism of Action
4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is a fluorescent and photosensitive compound that is able to interact with various molecules in the body. It is able to bind to specific receptors on the surface of cells, and this binding triggers a cascade of biochemical reactions that result in the activation or inhibition of various cellular processes. Additionally, 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to interact with various enzymes, resulting in the modulation of their activity.
Biochemical and Physiological Effects
4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, resulting in the regulation of various metabolic processes. Additionally, 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been found to interact with various receptors on the surface of cells, resulting in the activation or inhibition of various cellular processes. Furthermore, 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been found to have potential anti-cancer effects, as it has been shown to inhibit the growth of various cancer cells.
Advantages and Limitations for Lab Experiments
4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a highly fluorescent and photosensitive compound, which makes it ideal for use in biochemical and physiological research. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in lab experiments. However, there are some limitations to the use of 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% in lab experiments. It is a relatively expensive compound, and it is not always easy to obtain in large quantities. Additionally, it is not always easy to synthesize 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% in a lab setting due to the complexity of the synthesis process.
Future Directions
4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of potential future applications in scientific research. It has potential applications in the development of new drugs and drug delivery systems, as well as in the development of biosensors for the detection and measurement of various molecules in biological samples. Additionally, it could be used in the study of the mechanisms of action of various drugs and the study of the effects of various drugs on the body. Furthermore, 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% could be used in the development of new methods for the detection and treatment of various diseases. Finally, 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% could be used in the development of new methods for the study of the biochemical and physiological effects of various drugs and compounds.
Synthesis Methods
4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized in two steps. The first step involves the synthesis of 4-fluoro-3-methoxycarbonylphenyl benzoic acid (4F3MCBA) from the reaction between 4-fluoro-3-methoxycarbonylbenzene and acetic anhydride. This reaction is conducted in the presence of a weak acid catalyst, such as p-toluenesulfonic acid (PTSA). The second step involves the conversion of 4F3MCBA to 4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% by treatment with aqueous sodium hydroxide in the presence of a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).
properties
IUPAC Name |
4-fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)11-6-8(2-4-13(11)17)10-7-9(14(18)19)3-5-12(10)16/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVVXHSRHUVAPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691556 | |
Record name | 4',6-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261993-67-2 | |
Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4,6′-difluoro-, 3-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261993-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',6-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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